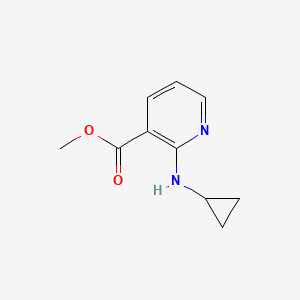
Methyl 2-(cyclopropylamino)nicotinate
Descripción general
Descripción
Methyl 2-(cyclopropylamino)nicotinate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the amino group is substituted with a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopropylamino group. One common method includes:
Esterification: Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl nicotinate.
Amination: Methyl nicotinate is then reacted with cyclopropylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often employ high-throughput reactors and inline process analytical technology (PAT) to monitor and control the reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropylamino)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of conditions related to nicotinic acid deficiency.
Mecanismo De Acción
The mechanism of action of Methyl 2-(cyclopropylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of nicotinic acid receptors and influencing metabolic pathways related to nicotinic acid metabolism. The compound may also promote the release of prostaglandins, which are involved in various physiological processes .
Comparación Con Compuestos Similares
Methyl nicotinate: A simpler ester of nicotinic acid without the cyclopropylamino group.
Cyclopropylamine: The amine component used in the synthesis of Methyl 2-(cyclopropylamino)nicotinate.
Nicotinic acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the presence of both the ester and cyclopropylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propiedades
IUPAC Name |
methyl 2-(cyclopropylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-6-11-9(8)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACOUZLQYIZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide](/img/structure/B7862019.png)




![Methyl 2-[(3-aminobenzene)sulfonamido]benzoate](/img/structure/B7862059.png)



